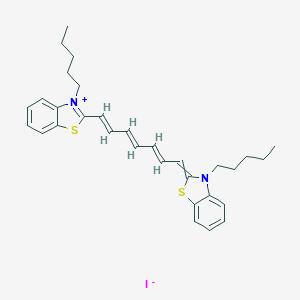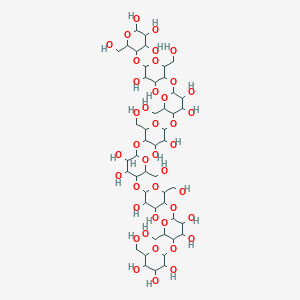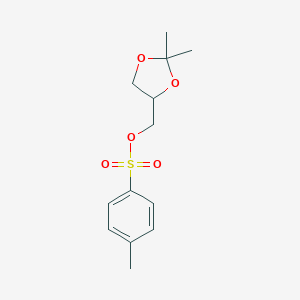![molecular formula C24H20N2O5S2 B131118 4,4'-Oxybis[p-(phenylsulfonylaniline)] CAS No. 54616-64-7](/img/structure/B131118.png)
4,4'-Oxybis[p-(phenylsulfonylaniline)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Oxybis[p-(phenylsulfonylaniline)] is a chemical compound with the molecular formula C24H20N2O5S2•HCl and a molecular weight of 480.56 g/mol. It is primarily used in the preparation of polyamido polysulfone thermoplastics. This compound is known for its unique structural properties, which make it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[p-(phenylsulfonylaniline)] typically involves the reaction of 4-aminophenyl sulfone with 4,4’-oxydianiline under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-Oxybis[p-(phenylsulfonylaniline)] is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Oxybis[p-(phenylsulfonylaniline)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups to sulfide groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in the synthesis of advanced materials and polymers.
Wissenschaftliche Forschungsanwendungen
4,4’-Oxybis[p-(phenylsulfonylaniline)] has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of polyamido polysulfone thermoplastics, which are known for their high thermal stability and mechanical strength.
Biology: The compound is used in the development of bio-compatible materials for medical applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of high-performance polymers and materials for various industrial applications.
Wirkmechanismus
The mechanism of action of 4,4’-Oxybis[p-(phenylsulfonylaniline)] involves its interaction with molecular targets through its sulfone and amine groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of stable and durable materials. The pathways involved include the formation of covalent bonds with other molecules, resulting in the synthesis of advanced polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(4’'-aminobenzenesulfonyl) Diphenyl Ether Dihydrochloride
- 4,4’-[Oxybis(4,1-phenylenesulfonyl)]bisbenzenamine Hydrochloride
Uniqueness
4,4’-Oxybis[p-(phenylsulfonylaniline)] is unique due to its specific structural arrangement, which imparts high thermal stability and mechanical strength to the materials synthesized from it. This makes it particularly valuable in the production of high-performance polymers and materials.
Eigenschaften
IUPAC Name |
4-[4-[4-(4-aminophenyl)sulfonylphenoxy]phenyl]sulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c25-17-1-9-21(10-2-17)32(27,28)23-13-5-19(6-14-23)31-20-7-15-24(16-8-20)33(29,30)22-11-3-18(26)4-12-22/h1-16H,25-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIMXHCQEIPTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593406 |
Source


|
| Record name | 4,4'-{Oxybis[(4,1-phenylene)sulfonyl]}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54616-64-7 |
Source


|
| Record name | 4,4'-{Oxybis[(4,1-phenylene)sulfonyl]}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)







![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)




